molecular formula C6H3Cl2F2N B2504775 2,4-Dichloro-3-(difluoromethyl)pyridine CAS No. 1443290-44-5

2,4-Dichloro-3-(difluoromethyl)pyridine

Cat. No. B2504775
CAS RN: 1443290-44-5
M. Wt: 197.99
InChI Key: KFPZXRBXQUGEJU-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethyl)pyridine is a pyridine derivative that is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar pyridine derivatives and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves complex reactions that introduce fluorine atoms or chloro groups into the pyridine ring. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, another important pyridine derivative, has been reviewed, highlighting various synthesis processes and their efficiencies .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of pyridine derivatives can be characterized using various techniques such as FT-IR, NMR, and computational methods. For example, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, with molecular structural parameters and vibrational frequencies computed using HF and DFT methods . These techniques provide detailed insights into the molecular geometry, electronic structure, and vibrational modes of the compounds, which are essential for understanding their reactivity and properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions, including gem-difluoroolefination, as demonstrated by the novel reagent difluoromethyl 2-pyridyl sulfone, which efficiently converts aldehydes and ketones into gem-difluoroolefins . Additionally, hetero-Diels–Alder reactions have been employed to synthesize 3-Aroyl-2-(trifluoromethyl)pyridines with high stereoselectivity and good yields . These reactions are crucial for the functionalization of pyridine rings and the creation of complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their vibrational frequencies, chemical shifts, and thermodynamic properties, can be theoretically obtained using computational methods like DFT . Moreover, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored through agarose gel electrophoresis experiments . These analyses provide a comprehensive understanding of the behavior of pyridine derivatives in biological systems and their potential applications.

Scientific Research Applications

Synthesis Approaches and Functionalization

2,4-Dichloro-3-(difluoromethyl)pyridine and its derivatives are central in the synthesis of various compounds. It's been used in the synthesis of pesticides due to its fluorine content and has been reviewed for its normal processes of synthesis, valuing each process for efficiency and applicability (Lu Xin-xin, 2006). Marzi et al. (2001) highlighted the selective functionalization of dichloropyridines, including 2,4-dichloro-3-iodopyridine, which upon treatment with lithiated bases, offers various lithiated intermediates, crucial for further chemical transformations (Marzi, Bigi, & Schlosser, 2001).

Coordination Chemistry and Ligand Applications

M. Halcrow (2005) discussed the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, where derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, likely analogues or derivatives of 2,4-dichloro-3-(difluoromethyl)pyridine, have shown remarkable properties, including forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Analytical and Physical Chemistry Applications

The absolute enthalpies of formation of 2,4-didehydropyridines, a category that includes 2,4-dichloro-3-(difluoromethyl)pyridine, have been determined, showcasing their significance in understanding the stability and reactivity of such compounds in various chemical contexts (Rau & Wenthold, 2011).

Applications in Organic Synthesis

Santos et al. (2020) have discussed the functionalization of 3-(difluoromethyl)pyridine, directly related to 2,4-dichloro-3-(difluoromethyl)pyridine, indicating its significance in the synthesis of various silylated compounds and a library of 3-(difluoroalkyl)pyridines, showing its broad applicability in organic synthesis (Santos et al., 2020).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of warning . The hazard statements include H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, and P422 .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,4-dichloro-3-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPZXRBXQUGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethyl)pyridine

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